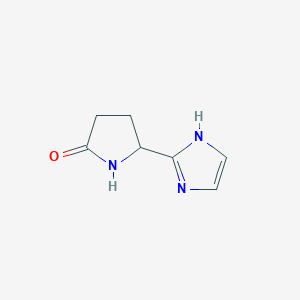

5-(1H-Imidazol-2-yl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1H-imidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-6-2-1-5(10-6)7-8-3-4-9-7/h3-5H,1-2H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKWVCKYPVDPRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=NC=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 1h Imidazol 2 Yl Pyrrolidin 2 One and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for the 5-(1H-Imidazol-2-yl)pyrrolidin-2-one Core

Retrosynthetic analysis of the 5-(1H-Imidazol-2-yl)pyrrolidin-2-one scaffold reveals several key disconnection points that guide the design of synthetic routes. The most logical disconnections are at the C-C and C-N bonds that form the two heterocyclic rings.

A primary disconnection strategy involves breaking the bond between the pyrrolidinone ring and the imidazole (B134444) ring. This leads to two key synthons: a pyrrolidinone electrophile functionalized at the 5-position and an imidazole nucleophile. Alternatively, the roles can be reversed with a 2-lithiated or 2-organometallic imidazole species and a pyrrolidinone bearing a leaving group at the 5-position.

Another major disconnection strategy focuses on the formation of the pyrrolidinone ring itself. This can be envisioned by disconnecting the amide bond within the γ-lactam, leading to a γ-amino acid precursor. This precursor would already contain the imidazole moiety.

Finally, disconnection of the imidazole ring is a viable strategy. This approach would start with a functionalized pyrrolidinone precursor, upon which the imidazole ring is constructed. For instance, a 5-formylpyrrolidin-2-one derivative could serve as a starting point for imidazole synthesis.

Approaches to Pyrrolidinone Ring Formation: Cyclization and Functionalization Techniques

The formation of the pyrrolidinone ring, a γ-lactam, is a cornerstone of many synthetic routes. A variety of cyclization and functionalization techniques have been developed for this purpose.

Cyclization Strategies:

From Acyclic Precursors: A common method involves the intramolecular cyclization of γ-amino acids or their derivatives. researchgate.net For instance, glutamic acid, an abundant amino acid, can be converted to 2-pyrrolidone through dehydration to pyroglutamic acid, followed by hydrogenation and decarbonylation. researchgate.netwikipedia.org

Reductive Amination/Lactamization: A one-pot reductive amination followed by lactam formation provides an efficient route to highly functionalized lactams. researchgate.net

Radical Cyclization: Tandem radical cyclization of iodoaryl allyl azides with carbon monoxide can produce spirocyclic γ-lactams. researchgate.net

Formal Cycloadditions: A formal [3+2] cycloaddition between ketenes and aziridines, or a one-pot [2+1+2] cycloaddition using imines as aziridine (B145994) precursors, offers a practical and stereoselective route to γ-lactams. acs.org

Functionalization Techniques: Once the pyrrolidinone ring is formed, it can be functionalized at various positions. The 5-position is particularly important for the synthesis of the target molecule. This can be achieved through various methods, including α-halogenation followed by nucleophilic substitution or by starting with a precursor that already contains a functional group at the desired position, such as a hydroxyl or carboxyl group.

Imidazole Ring Annulation and Post-Cyclization Functionalization Strategies

The construction of the imidazole ring can be achieved either before or after the formation of the pyrrolidinone ring. Several methods exist for imidazole synthesis.

Imidazole Ring Annulation:

Debus Synthesis: The first synthesis of imidazole was achieved by Heinrich Debus in 1858 from glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). nih.gov While the yields can be low, this method is still utilized for creating C-substituted imidazoles. nih.gov

From Dicarbonyl Compounds: A widely used method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium (B1175870) salt). This is known as the Radziszewski synthesis. jetir.orgacs.org

From α-Haloketones: α-Haloketones can react with amidines to form imidazoles. organic-chemistry.org

Multicomponent Reactions: Three-component reactions involving ketones, aldehydes, and trimethylsilyl (B98337) azide (B81097) (Me3SiN3) mediated by copper have been developed for the efficient construction of 2,4,5-trisubstituted imidazoles. cas.cn

Post-Cyclization Functionalization: After the imidazole ring is formed, it can be further modified. For instance, N-arylation can be achieved using aryl iodides in the presence of a copper catalyst. nih.gov This allows for the introduction of various substituents on the imidazole nitrogen. Additionally, regioselective ring-opening of imidazolium (B1220033) salts under basic conditions can lead to new functionalized macrocycles. rsc.org

Stereoselective Synthesis of Enantiopure 5-(1H-Imidazol-2-yl)pyrrolidin-2-one

Achieving the synthesis of a single enantiomer of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one is crucial for many applications. This can be accomplished through several stereoselective strategies.

A primary approach is to start from a chiral precursor. Proline and 4-hydroxyproline (B1632879) are readily available chiral building blocks for the synthesis of pyrrolidine-containing drugs. nih.gov For example, (S)-prolinol, obtained from the reduction of proline, is a common starting material. nih.gov

Another strategy involves the use of chiral auxiliaries to control the stereochemistry of key reactions. Asymmetric cyclization reactions can also be employed. For example, a stereoselective and enantiodivergent cyclization strategy for constructing γ-lactams has been described, which utilizes chiral malonic esters. nih.gov Rhodium-catalyzed intramolecular C-H insertion from α-diazoamides provides a route to highly functionalized chiral γ-lactams. researchgate.net

Application of Green Chemistry Principles in the Synthesis of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. numberanalytics.comnumberanalytics.comresearchgate.net These principles guide the development of more sustainable synthetic methods. numberanalytics.com

Key green chemistry approaches applicable to the synthesis of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental footprint. numberanalytics.com

Catalysis: The use of catalysts, especially heterogeneous and recyclable catalysts, can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. numberanalytics.comtandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. researchgate.netrasayanjournal.co.inresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Multicomponent reactions are particularly advantageous in this regard. numberanalytics.com

Renewable Feedstocks: Utilizing renewable starting materials, such as amino acids derived from biomass, aligns with the goals of sustainable chemistry. researchgate.netosti.gov

Catalytic Methods and Reagents in the Synthesis of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one and Structurally Related Compounds

Catalysis plays a pivotal role in the efficient synthesis of both the pyrrolidinone and imidazole rings.

For Pyrrolidinone Synthesis:

Iridium Catalysis: Iridium complexes have been used for the N-heterocyclization of primary amines with diols to form cyclic amines, including pyrrolidines. organic-chemistry.org An iridium-catalyzed reductive generation of azomethine ylides followed by a [3+2] dipolar cycloaddition is a general method for synthesizing functionalized pyrrolidines. acs.org

Gold Catalysis: Gold-catalyzed cascade cyclization of alkenyl diynes can furnish tetracyclic γ-lactams. rsc.org

Rhodium Catalysis: Rhodium-based catalysts are effective for the thermocatalytic conversion of succinate (B1194679) into pyrrolidones. osti.gov

Organocatalysis: The emergence of enantioselective organocatalysis has provided powerful methods for the synthesis of chiral molecules, including pyrrolidine-based organocatalysts. bohrium.com

For Imidazole Synthesis:

Copper Catalysis: Copper salts are frequently used to catalyze the synthesis of imidazoles, including the reaction of α-haloketones with amidines and multicomponent reactions. nih.govorganic-chemistry.orgcas.cn

Heterogeneous Catalysts: A variety of heterogeneous catalysts, such as Cr2O3 nanoparticles and NiCoFe2O4 nanoparticles, have been employed for the synthesis of imidazoles, often in green solvents like water or under solvent-free conditions. tandfonline.comresearchgate.net These catalysts offer advantages in terms of reusability and ease of separation. tandfonline.com

Lewis Acids: Lewis acids like Yb(OTf)3, FeCl3, and Al2O3 can catalyze the condensation reaction for imidazole synthesis. academie-sciences.fr

Multicomponent Reaction (MCR) Strategies for the Assembly of the 5-(1H-Imidazol-2-yl)pyrrolidin-2-one Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural features of each component, are highly efficient for building molecular complexity. bohrium.comnih.gov They offer significant advantages in terms of atom economy, step economy, and operational simplicity. tandfonline.com

Several MCRs can be envisioned for the synthesis of the 5-(1H-Imidazol-2-yl)pyrrolidin-2-one scaffold.

Ugi and Passerini Reactions: Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for the synthesis of heterocyclic compounds. nih.govbeilstein-journals.orgnih.govresearchgate.net A Ugi four-component reaction (U-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govresearchgate.net This adduct can then be cyclized in a post-MCR transformation to yield various nitrogen-containing heterocycles, including pyrrolidines. researchgate.netnih.gov The Passerini reaction, involving an aldehyde or ketone, a carboxylic acid, and an isocyanide, yields an α-hydroxy carboxamide, which can also be a precursor to heterocyclic structures. nih.gov

Pyrrolidine-forming MCRs: One-pot multicomponent reactions involving aldehydes, amino acid esters, and chalcones can lead to the formation of pyrrolidine-2-carboxylates. tandfonline.com A [3+2] cycloaddition of an azomethine ylide, generated in situ, with a suitable dipolarophile is a common strategy for constructing the pyrrolidine (B122466) ring in an MCR setting. tandfonline.comtandfonline.com

Imidazole-forming MCRs: The synthesis of the imidazole ring is well-suited to MCR strategies. The Radziszewski synthesis, a three-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and an ammonium source, is a classic example. bohrium.comacademie-sciences.fr Many modern variations of this reaction utilize different catalysts and conditions to improve efficiency and sustainability. academie-sciences.fr

A hypothetical MCR approach to 5-(1H-Imidazol-2-yl)pyrrolidin-2-one could involve a sequential MCR strategy. For instance, an initial MCR could form a functionalized pyrrolidine ring, which then undergoes a subsequent MCR to construct the imidazole moiety.

Advanced Theoretical and Computational Investigations of 5 1h Imidazol 2 Yl Pyrrolidin 2 One

Quantum Chemical Studies on the Electronic Structure and Reactivity of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or its approximations, for a given molecular system, we can elucidate its electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecules with a favorable balance between accuracy and computational cost. For 5-(1H-Imidazol-2-yl)pyrrolidin-2-one, DFT calculations can provide a detailed picture of its molecular structure and electronic characteristics.

DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G*, can be used to optimize the molecular geometry of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one. capes.gov.br These calculations would yield precise information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.

Furthermore, DFT can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes of the molecule and can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the structure.

The electronic properties of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one can also be thoroughly investigated using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack. For instance, the nitrogen atoms of the imidazole (B134444) ring are expected to be regions of negative potential, making them likely sites for protonation or interaction with electrophiles.

Table 1: Representative DFT-Calculated Properties of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one

| Property | Representative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| C=O Bond Length | 1.23 Å |

| N-H (Imidazole) Bond Length | 1.01 Å |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic compounds.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for studying molecular systems. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate energetic information.

For 5-(1H-Imidazol-2-yl)pyrrolidin-2-one, ab initio calculations are particularly useful for performing a detailed conformational analysis. The molecule possesses a flexible linkage between the pyrrolidinone and imidazole rings, allowing for multiple low-energy conformations. By systematically rotating the dihedral angle connecting the two rings and calculating the energy at each step, a potential energy surface can be constructed. This analysis helps in identifying the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule might bind to a biological target.

Molecular Dynamics Simulations of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one in Solvated Environments and Biomolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of their behavior over time. nih.gov This is particularly important for understanding how 5-(1H-Imidazol-2-yl)pyrrolidin-2-one behaves in a biological context, such as in an aqueous solution or when interacting with a protein.

MD simulations can be used to study the solvation of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one in water. By placing the molecule in a box of water molecules and simulating their movements over nanoseconds, one can observe the formation of hydrogen bonds between the compound and water, and how the solvent affects its conformational preferences. The imidazole and pyrrolidinone moieties both contain hydrogen bond donors and acceptors, suggesting that the molecule will be well-solvated. mdpi.com

When a potential biological target is known, MD simulations can be employed to study the biomolecular interactions in detail. After docking the compound into the active site of a protein, an MD simulation can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. ajchem-a.com Such simulations can provide insights into the binding affinity and residence time of the compound, which are critical parameters for drug efficacy. nih.gov Studies on related pyrrolidinium (B1226570) and imidazolium (B1220033) ionic liquids at interfaces have shown that these rings can adopt specific orientations, which may also be relevant for the interaction of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one with a protein surface. deakin.edu.au

In Silico Prediction and Computational Screening of Potential Biological Targets for 5-(1H-Imidazol-2-yl)pyrrolidin-2-one

Identifying the biological targets of a compound is a key step in drug discovery. In silico methods offer a rapid and cost-effective way to predict potential targets. nih.gov These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based methods rely on the principle that similar molecules tend to have similar biological activities. nih.gov By comparing the structure of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one to databases of compounds with known biological activities, potential targets can be identified. This can be done using 2D fingerprint similarity or 3D shape-based screening.

Structure-based methods, such as inverse docking, involve docking the compound into the binding sites of a large number of proteins in the Protein Data Bank (PDB). nih.gov The proteins to which the compound binds with the highest predicted affinity are then considered as potential targets. Given that imidazole and pyrrolidinone scaffolds are present in many known drugs, it is plausible that 5-(1H-Imidazol-2-yl)pyrrolidin-2-one could interact with a range of targets. For instance, imidazole derivatives have been investigated as inhibitors of enzymes like sirtuins and p38 MAP kinase. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening Applications for the Discovery of Novel 5-(1H-Imidazol-2-yl)pyrrolidin-2-one Analogues

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to find novel molecules that match the model and are therefore likely to be active.

A pharmacophore model for analogues of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one could be developed based on the structure of the compound itself or on a set of known active molecules with a similar scaffold. The model would typically include features such as hydrogen bond donors (the N-H groups), hydrogen bond acceptors (the carbonyl oxygen and imidazole nitrogens), and hydrophobic regions. This model could then be used to virtually screen databases of commercially available or synthetically accessible compounds to identify new potential hits. nih.gov This approach has been successfully applied to the discovery of inhibitors for various targets. nih.govsemanticscholar.org

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for 5-(1H-Imidazol-2-yl)pyrrolidin-2-one Derivatives

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

For a series of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one derivatives, a QSAR study would involve synthesizing or computationally generating a set of analogues with variations at different positions of the molecule. The biological activity of these compounds would then be determined experimentally. A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a QSAR model that correlates a subset of these descriptors with the observed biological activity. nih.govnih.gov

Table 2: Representative QSAR Data for Hypothetical 5-(1H-Imidazol-2-yl)pyrrolidin-2-one Derivatives

| Derivative | R1-substituent (on Imidazole) | LogP | Molecular Weight | Predicted pIC50 |

| 1 | -H | 0.5 | 151.17 | 5.2 |

| 2 | -CH3 | 0.9 | 165.19 | 5.5 |

| 3 | -Cl | 1.2 | 185.61 | 5.8 |

| 4 | -OCH3 | 0.4 | 181.19 | 5.4 |

Note: The data in this table is for illustrative purposes to demonstrate the type of information generated in a QSAR study. The predicted pIC50 values are hypothetical.

The resulting QSAR model can provide valuable insights into the structure-activity relationships of the series. For example, it might reveal that electron-withdrawing substituents on the imidazole ring increase activity, or that a certain size of substituent at a particular position is optimal. This information can then be used to prioritize the synthesis of new derivatives with improved biological profiles.

Mechanistic Elucidation of Biological Activities of 5 1h Imidazol 2 Yl Pyrrolidin 2 One in Model Systems

Investigation of Enzyme Inhibition/Activation Kinetics and Mechanisms by 5-(1H-Imidazol-2-yl)pyrrolidin-2-one

One study investigated a series of novel pyrrolidinone and piperidinone derivatives bearing an imidazole (B134444) side-chain for their inhibitory activity against human placental aromatase. The findings indicated that the presence of the imidazole ring was crucial for the observed activity. nih.gov Several of these compounds demonstrated competitive inhibition of the enzyme with androstenedione (B190577) as the substrate. nih.gov The inhibitory constants (Ki) for the most potent of these inhibitors were in the micromolar range, significantly lower than that of the reference compound, aminoglutethimide. nih.gov

| Compound | Inhibition Type | Ki (µM) | Reference |

|---|---|---|---|

| Compound 10 | Competitive | 19.2 | nih.gov |

| Compound 11 | Competitive | 20.3 | nih.gov |

| Compound 13 | Competitive | 16.8 | nih.gov |

| Compound 21 | Competitive | 15.4 | nih.gov |

| Aminoglutethimide (AG) | Competitive | 77.0 | nih.gov |

The mechanism of inhibition by these imidazole derivatives is thought to involve the coordination of the nitrogen atom in the imidazole ring to the heme iron of the cytochrome P450 unit of aromatase, thereby blocking the active site and preventing substrate binding. nih.gov This mode of action is a common feature of many azole-based enzyme inhibitors. rsc.org

Receptor Binding Profiling and Ligand-Receptor Interaction Studies of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one

Direct receptor binding data for 5-(1H-Imidazol-2-yl)pyrrolidin-2-one is not currently available in the scientific literature. However, the imidazole and pyrrolidinone moieties are present in various compounds known to interact with a range of receptors.

For instance, certain 2-(4,5-dihydro-1H-imidazol-2-yl) derivatives have been evaluated for their binding affinities to imidazoline (B1206853) and adrenergic receptors. nih.gov These studies have shown that compounds with this structural feature can exhibit high affinity for both I1 and I2 imidazoline binding sites, as well as α1 and α2 adrenergic receptors. nih.gov The specific binding profile is highly dependent on the other substituents on the core structure.

Molecular modeling and docking studies on related imidazole-containing compounds have provided insights into potential receptor interactions. For example, docking studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles, which are antifungal agents, have been performed to understand their binding at the active site of target enzymes. nih.gov Similarly, molecular modeling of (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides has shown that these inhibitors can fit within the hydrophobic binding site of CYP24A1, with the imidazole nitrogen forming a key interaction with the heme iron. nih.gov

While these studies are on different molecules, they suggest that the imidazole moiety of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one could potentially interact with the active sites of various receptors and enzymes through hydrogen bonding and coordination with metal ions. The pyrrolidinone ring, being a rigid scaffold, would influence the orientation and presentation of the imidazole group to the binding pocket.

Analysis of Cellular Pathway Modulation and Signal Transduction Effects by 5-(1H-Imidazol-2-yl)pyrrolidin-2-one in in vitro Models

Specific studies on the cellular pathway modulation by 5-(1H-Imidazol-2-yl)pyrrolidin-2-one are not documented. However, research on other imidazole derivatives provides clues to potential mechanisms.

A recent study on novel imidazole derivatives in myeloid leukemia cell lines (NB4 and K562) demonstrated that these compounds could interfere with cell proliferation by inducing apoptosis. nih.goveuropeanreview.org The underlying mechanism was linked to the downregulation of AXL-Receptor Tyrosine Kinase (AXL-RTK) and key target genes of the Wnt/β-catenin signaling pathway, such as c-Myc and Axin2. nih.goveuropeanreview.org This suggests that imidazole-containing compounds can modulate critical pathways involved in cell growth and survival.

Furthermore, some pyrrolopyrimidine derivatives, which share a heterocyclic core, have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in colon cancer cells. acs.org Their mechanism of action involved the inhibition of Akt and ERK1/2 signaling pathways, while not affecting JNK and p38 signaling. acs.org

Given these findings, it is plausible that 5-(1H-Imidazol-2-yl)pyrrolidin-2-one could exert biological effects by modulating similar signaling cascades, such as those involving receptor tyrosine kinases or key components of cell cycle regulation. However, experimental verification is necessary to confirm such activities.

Mechanisms of Action in Specific Biological Assays (e.g., antibacterial, antifungal, anticancer activity in cell lines or isolated proteins)

While specific biological assay data for 5-(1H-Imidazol-2-yl)pyrrolidin-2-one is limited, the broader classes of imidazole and pyrrolidinone derivatives have demonstrated a range of biological activities.

Anticancer Activity:

Imidazolylpyrrolone-based small molecules have been investigated as potential anticancer agents. In a study on renal cell carcinoma cell lines (A498 and 786-O), two imidazolylpyrrolone derivatives exhibited IC50 values in the low micromolar range and showed good selectivity when compared to a non-neoplastic kidney cell line. mdpi.com Another study on imidazole derivatives reported inhibitory activity against the MCF-7 breast cancer cell line, with one compound showing an IC50 value of 0.079 ± 0.002 μM. rsc.org The anticancer mechanism of some imidazole derivatives has been linked to the inhibition of enzymes like aromatase and the induction of apoptosis. rsc.orgnih.gov

| Compound Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Imidazolylpyrrolone derivative | A498 (Renal) | Low µM range | mdpi.com |

| Imidazolylpyrrolone derivative | 786-O (Renal) | Low µM range | mdpi.com |

| Imidazole derivative (Compound 2e) | MCF-7 (Breast) | 0.079 ± 0.002 µM | rsc.org |

| Pyrrolopyrimidine derivative (Compound 8) | HT-29 (Colon) | 2.96 µM | acs.org |

Antibacterial and Antifungal Activity:

The imidazole ring is a well-known pharmacophore in many antimicrobial agents. The mechanism of action for nitroimidazole derivatives, for example, involves the reduction of the nitro group to form a reactive nitro radical anion that can damage microbial DNA. wikipedia.org Various imidazolinone derivatives have been synthesized and tested for their antibacterial and antifungal activities, with the introduction of certain substituents enhancing their potency. nih.gov

A study on 5-nitroimidazole/pyrrole hybrids showed antibacterial activity against E. coli and multi-drug resistant S. aureus, with MIC values in the range of 20-70 µM. wikipedia.org Another study on 5-nitro-2-imidazolyl derivatives of 1,3,4-thiadiazole (B1197879) reported weak antibacterial effects against Gram-negative bacteria but some activity against Gram-positive bacteria. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-nitroimidazole/pyrrole hybrids | S. aureus (multi-drug resistant) | 20-40 µM | wikipedia.org |

| 5-nitroimidazole/pyrrole hybrids | E. coli | 40-70 µM | wikipedia.org |

Structure-Based Drug Design Principles Applied to the 5-(1H-Imidazol-2-yl)pyrrolidin-2-one Scaffold

The principles of structure-based drug design can be applied to the 5-(1H-imidazol-2-yl)pyrrolidin-2-one scaffold to guide the development of more potent and selective inhibitors for various targets. This approach relies on understanding the three-dimensional structure of the target protein and how a ligand interacts with its binding site.

For the imidazolyl-pyrrolidinone scaffold, several key structural features can be considered for modification:

The Imidazole Ring: The nitrogen atoms of the imidazole ring are crucial for interaction with metal ions in metalloenzymes (e.g., the heme iron in cytochrome P450 enzymes like aromatase) and for forming hydrogen bonds with amino acid residues in the active site of target proteins. nih.gov Modifications to the imidazole ring, such as the addition of substituents, could modulate its electronic properties and steric hindrance, thereby affecting binding affinity and selectivity.

The Linker: The direct linkage between the imidazole and pyrrolidinone rings in 5-(1H-imidazol-2-yl)pyrrolidin-2-one is a key structural feature. Introducing different linkers or modifying the point of attachment could alter the distance and relative orientation of the two ring systems, potentially leading to interactions with different targets or improved binding to a specific target.

Structure-based design efforts on related scaffolds have been successful. For example, in the development of JAK1-selective kinase inhibitors, a (benz)imidazole scaffold was evolved through a scaffold-hopping exercise, and crystallography-driven exploration led to analogs with optimized selectivity. Similarly, the design of pyrrolidine-1,2-dicarboxamides as factor Xa inhibitors was guided by structure-based methods. These examples highlight the potential of applying similar strategies to the 5-(1H-imidazol-2-yl)pyrrolidin-2-one scaffold to discover novel therapeutic agents.

Structure Activity Relationship Sar Studies of 5 1h Imidazol 2 Yl Pyrrolidin 2 One and Its Analogues

Impact of Substitutions on the Imidazole (B134444) Moiety on Academic Biological Activities

The imidazole ring is a crucial component of 5-(1H-imidazol-2-yl)pyrrolidin-2-one, and its substitution pattern significantly modulates biological activity. The nitrogen atoms of the imidazole ring can act as hydrogen bond donors and acceptors, and the aromatic nature of the ring allows for various types of interactions with biological targets.

Substitutions at the N-1 position of the imidazole ring have been shown to be a key determinant of activity. For instance, in a series of N-substituted imidazole derivatives, the nature of the substituent at the N-1 position was found to be critical for antimicrobial activity. While a simple N-benzyl group might confer a certain level of activity, more complex substitutions can enhance potency. In one study, an N-substituted imidazole ester that was further derivatized with different amines showed that the resulting amides had varying degrees of antimicrobial efficacy, with the N-(4-chlorobenzyl) derivative exhibiting notable activity nih.gov. This suggests that both the electronic and steric properties of the N-1 substituent play a role in target engagement.

Substitutions on the carbon atoms of the imidazole ring also have a profound impact. The introduction of a methyl group at the C-2 position has been noted to influence the ease of substitution reactions at other positions on the ring nih.gov. In the context of anti-inflammatory activity, diarylimidazole derivatives have been explored, where substitutions on the phenyl rings attached to the imidazole core are critical for cyclooxygenase (COX) inhibition nih.gov. For example, in a series of 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives, substitutions on the phenyl rings at the C-1 and C-5 positions of the imidazole influenced the inhibitory activity against COX-1 and COX-2 enzymes nih.gov.

Furthermore, the presence of specific functional groups on the imidazole ring can dictate the type of biological activity observed. For instance, nitroimidazole derivatives are well-known for their antiprotozoal properties, and the position of the nitro group is a key factor in their lipophilicity and, consequently, their activity nih.govresearchgate.net. The lipophilicity of nitroimidazoles generally decreases in the order of 5-nitro, 2-nitro, and 4-nitro derivatives, which can affect their cell permeability and target accessibility nih.gov.

The following table summarizes the impact of various substitutions on the imidazole moiety on the biological activities of related compounds.

| Compound Class | Substitution on Imidazole | Observed Biological Activity | Reference |

| N-substituted imidazoles | N-1 acetamide (B32628) derivatives | Antimicrobial | nih.gov |

| 2,4,5-trisubstituted imidazoles | Diaryl substitutions | Anti-inflammatory (COX inhibition) | nih.gov |

| Nitroimidazoles | C-4 or C-5 nitro group | Antiprotozoal | nih.govresearchgate.net |

| Imidazo[4,5-b]pyridines | Amido and imidazolinyl groups | Antiproliferative | researchgate.net |

It is evident that the imidazole moiety is a highly tunable part of the 5-(1H-imidazol-2-yl)pyrrolidin-2-one scaffold, and its substitution pattern is a key determinant of the resulting biological profile.

Effects of Modifications to the Pyrrolidinone Ring System on Response Profiles

N-substitution of the pyrrolidin-2-one ring is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. The synthesis of N-substituted pyrrolidin-2-ones can be achieved through the condensation of primary amines with γ-butyrolactone. organic-chemistry.org This allows for the introduction of a wide variety of substituents at the N-1 position. For instance, in a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives studied for antiarrhythmic activity, the nature of the arylpiperazinyl group attached to the N-1 position via a propyl linker was a key determinant of potency. researchgate.net

Substitution on the carbon atoms of the pyrrolidinone ring also plays a crucial role in defining the biological activity. In a study of pyrrolidine-2,5-dione derivatives, substitutions at the C-3 position were found to strongly affect anticonvulsant activity. researchgate.net Specifically, a benzhydryl or a sec-butyl group at this position led to favorable activity profiles. researchgate.net Furthermore, the stereochemistry of substituents at the C-3 and C-4 positions can be critical. For example, in a series of PPARα/γ dual agonists with an oxybenzyl pyrrolidine (B122466) acid scaffold, the cis-configuration of the substituents at positions 3 and 4 was preferred over the trans orientation for optimal activity. researchgate.net

The introduction of functional groups that can participate in additional interactions with the biological target is another important modification. For example, the synthesis of 5-oxopyrrolidine derivatives bearing azole and hydrazone moieties has been explored to develop novel anticancer and antimicrobial agents. nih.gov In these derivatives, the nature of the substituent on the hydrazone moiety significantly impacted the anticancer activity against A549 lung cancer cells. nih.gov

The table below illustrates the effects of modifications to the pyrrolidinone ring on the biological activities of related compounds.

| Compound Class | Modification on Pyrrolidinone Ring | Observed Biological Activity | Reference |

| 1-substituted pyrrolidin-2-ones | N-1 arylpiperazinylpropyl group | Antiarrhythmic | researchgate.net |

| 3-substituted pyrrolidine-2,5-diones | C-3 benzhydryl or sec-butyl group | Anticonvulsant | researchgate.net |

| 3,4-disubstituted pyrrolidine acids | cis-configuration of substituents | PPARα/γ dual agonism | researchgate.net |

| 5-oxopyrrolidine derivatives | Hydrazone moiety at C-5 | Anticancer, Antimicrobial | nih.gov |

These findings underscore the importance of the pyrrolidinone ring as a versatile scaffold that can be systematically modified to optimize the biological profile of 5-(1H-imidazol-2-yl)pyrrolidin-2-one analogues.

Stereochemical Influences on the Academic Activity and Selectivity of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are often chiral macromolecules such as enzymes and receptors. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity, efficacy, and selectivity. researchgate.netorganic-chemistry.org In the case of 5-(1H-imidazol-2-yl)pyrrolidin-2-one, the carbon atom at the 5-position of the pyrrolidinone ring is a chiral center, leading to the existence of two enantiomers, (R)-5-(1H-imidazol-2-yl)pyrrolidin-2-one and (S)-5-(1H-imidazol-2-yl)pyrrolidin-2-one.

The differential biological activity of enantiomers is a well-documented phenomenon in medicinal chemistry. For many drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. Although direct studies on the separated enantiomers of 5-(1H-imidazol-2-yl)pyrrolidin-2-one are not extensively reported in the available literature, the principles of stereochemistry strongly suggest that the two enantiomers would exhibit different biological profiles.

In related classes of compounds, the importance of stereochemistry has been clearly demonstrated. For example, in a series of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives, the (R)-enantiomers were found to be potent 5-HT6 receptor agonists, while the (S)-enantiomers acted as moderate antagonists. This highlights how a change in the stereochemistry at a single chiral center can dramatically alter the pharmacological profile of a compound.

Furthermore, the synthesis of enantiomerically pure compounds is often a key objective in drug development. Chiral separation techniques, such as high-performance liquid chromatography (HPLC) using chiral stationary phases, are commonly employed to resolve racemic mixtures and evaluate the biological activity of individual enantiomers. nih.gov The development of stereoselective synthetic routes is another important strategy to obtain enantiomerically pure compounds.

The following table provides examples from related compound classes where stereochemistry significantly influences biological activity.

| Compound Class | Chiral Center | Influence of Stereoisomers on Activity | Reference |

| 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles | Pyrrolidine C-2 | (R)-enantiomers are agonists, (S)-enantiomers are antagonists at 5-HT6 receptors. | |

| Polyhydroxylated pyrrolidines | Multiple chiral centers | Enantiomers can have different potencies as α-glycosidase inhibitors. researchgate.net | |

| Pyrrolidine-2,5-diones | C-3 of the pyrrolidinone ring | Stereochemistry of substituents affects anticonvulsant activity. researchgate.net |

Given the established importance of stereochemistry in drug action, it is highly probable that the (R) and (S) enantiomers of 5-(1H-imidazol-2-yl)pyrrolidin-2-one will display distinct biological activities and selectivities. Future research should focus on the chiral separation and individual biological evaluation of these enantiomers to fully elucidate their therapeutic potential.

Bioisosteric Replacements and Their Consequences within the 5-(1H-Imidazol-2-yl)pyrrolidin-2-one Scaffold

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. This approach is often employed to improve potency, selectivity, metabolic stability, and pharmacokinetic properties of a lead compound. In the context of 5-(1H-imidazol-2-yl)pyrrolidin-2-one, both the imidazole and the pyrrolidinone rings are amenable to bioisosteric replacement.

The imidazole moiety can be replaced by other five-membered heterocycles such as oxazole (B20620), thiazole (B1198619), or tetrazole. These replacements can alter the electronic distribution, hydrogen bonding capabilities, and metabolic stability of the molecule. For instance, the tetrazole ring is a well-known bioisostere for the carboxylic acid group and can also serve as a surrogate for the imidazole ring in certain contexts, often leading to improved metabolic stability and pharmacokinetic profiles. researchgate.netorganic-chemistry.org The replacement of an imidazole with a thiazole or oxazole can also have significant effects on biological activity, as these heterocycles have different electronic properties and hydrogen bonding patterns.

The pyrrolidinone ring, a lactam, can also be subjected to bioisosteric replacement. For example, replacing the pyrrolidinone ring with other lactam structures, such as a piperidinone (a six-membered lactam) or an azetidinone (a four-membered β-lactam), would alter the ring size, conformation, and ultimately the spatial orientation of the imidazole substituent. Such modifications can have a profound impact on how the molecule fits into the binding site of its biological target. For instance, in the development of Aurora kinase inhibitors, a bioisosteric approach was applied to an imidazo[1,2-a]pyrazine (B1224502) scaffold, demonstrating that subtle changes in the heterocyclic core can lead to significant improvements in potency.

The following table presents potential bioisosteric replacements for the imidazole and pyrrolidinone moieties and their predicted consequences based on general principles of medicinal chemistry.

| Original Moiety | Bioisosteric Replacement | Potential Consequences on Biological Profile | Reference |

| Imidazole | Thiazole | Altered hydrogen bonding and electronic properties, potentially affecting target binding. | |

| Imidazole | Oxazole | Similar to thiazole, with different heteroatom influencing electronics and stability. | |

| Imidazole | Tetrazole | Improved metabolic stability and pharmacokinetic properties. researchgate.netorganic-chemistry.org | |

| Pyrrolidin-2-one | Piperidin-2-one | Altered ring conformation and spatial orientation of the imidazole substituent. | |

| Pyrrolidin-2-one | Azetidin-2-one (β-lactam) | Significant change in ring strain and reactivity, potentially leading to a different mechanism of action. | |

| Pyrrolidin-2-one | Imidazolidin-2-one | Introduction of an additional nitrogen atom, altering hydrogen bonding potential. |

Linker Chemistry and Scaffold Rigidification/Flexibilization in 5-(1H-Imidazol-2-yl)pyrrolidin-2-one Derivatives

The introduction of a flexible linker, such as an alkyl chain, between the imidazole and pyrrolidinone rings would increase the conformational freedom of the molecule. The length and composition of this linker would be crucial. For example, in a series of pyridylimidazolidinone derivatives, the length and branching of the linker between the imidazolidinone and a biphenyl (B1667301) moiety were found to significantly affect antiviral activity. researchgate.net This suggests that an optimal distance and orientation between the two ring systems are necessary for potent biological activity.

Conversely, scaffold rigidification can also be a valuable strategy in drug design. By constraining the conformation of a molecule, it is possible to pre-organize it into the bioactive conformation, which can lead to an increase in binding affinity by reducing the entropic penalty of binding. For 5-(1H-imidazol-2-yl)pyrrolidin-2-one, rigidification could be achieved by introducing additional ring systems that bridge the imidazole and pyrrolidinone moieties. For instance, the synthesis of constrained analogues of indolyl pyrrolidine derivatives, where the tryptamine (B22526) nitrogen was tethered to the pyrrolidine ring, has been explored to create more rigid structures with altered receptor affinities. organic-chemistry.org

The following table outlines potential strategies for linker modification and scaffold rigidification/flexibilization and their anticipated effects on the biological activity of 5-(1H-imidazol-2-yl)pyrrolidin-2-one analogues.

| Modification Strategy | Specific Approach | Anticipated Effect on Biological Activity | Reference |

| Linker Insertion | Introduction of a flexible alkyl chain between the imidazole and pyrrolidinone rings. | Increased conformational flexibility, potentially allowing for better adaptation to the binding site. Optimal linker length would be critical. researchgate.net | |

| Introduction of a rigid linker, such as an acetylene (B1199291) or a small aromatic ring. | Maintained or increased rigidity while altering the distance and angle between the two rings. | ||

| Scaffold Rigidification | Fusing an additional ring to bridge the imidazole and pyrrolidinone moieties. | Reduced conformational freedom, potentially locking the molecule in a bioactive conformation and increasing potency. organic-chemistry.org | |

| Introduction of bulky substituents that restrict bond rotation. | Increased steric hindrance and conformational restriction. | ||

| Scaffold Flexibilization | Opening of the pyrrolidinone ring to create a more flexible acyclic amide. | Increased flexibility, which could be beneficial or detrimental depending on the target's requirements. |

Advanced Analytical and Spectroscopic Characterization of 5 1h Imidazol 2 Yl Pyrrolidin 2 One and Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Metabolite Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of molecular weight and elemental composition. For novel compounds like 5-(1H-Imidazol-2-yl)pyrrolidin-2-one, HRMS provides unambiguous confirmation of their identity by measuring the mass-to-charge ratio (m/z) with high accuracy, typically to within a few parts per million (ppm). This precision allows for the confident assignment of a molecular formula.

While specific HRMS data for 5-(1H-Imidazol-2-yl)pyrrolidin-2-one is not extensively reported in peer-reviewed literature, the analysis of related imidazole (B134444) derivatives demonstrates the power of this technique. For instance, in the characterization of newly synthesized imidazole-based compounds, HRMS is routinely used to confirm their elemental composition. A study on novel 1-(2,3-dihydrobenzo[b] smolecule.comgoogle.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole reported an exact mass that confirmed its chemical formula as C27H20N2O3. nih.gov

In the context of drug metabolism studies, HRMS coupled with liquid chromatography (LC-HRMS) is pivotal for identifying and quantifying metabolites in biological matrices. This approach allows for the detection of metabolic transformations such as hydroxylation, oxidation, and conjugation, providing critical insights into the pharmacokinetic profile of a compound.

Table 1: Illustrative HRMS Data for an Imidazole Derivative

| Property | Value |

|---|---|

| Compound Name | 1-(2,3-dihydrobenzo[b] smolecule.comgoogle.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole |

| Chemical Formula | C27H20N2O3 |

| Calculated Exact Mass | 420.1474 |

| Measured m/z | 420.15 (100.0%), 421.15 (29.5%), 422.15 (5.0%) |

Data is illustrative for a related imidazole compound. nih.gov

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of atoms. For complex structures like 5-(1H-Imidazol-2-yl)pyrrolidin-2-one and its derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals.

NMR is also instrumental in studying conformational dynamics, such as tautomerism and restricted rotation, which can be critical for understanding a molecule's biological activity.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Imidazole and Pyrrolidinone Moieties in a Derivative

| Moiety | Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Imidazole | C2-H | ~7.5 - 8.0 | ~140 - 150 |

| C4-H/C5-H | ~7.0 - 7.5 | ~120 - 130 | |

| Pyrrolidinone | N-H | ~7.0 - 8.5 | - |

| C3-H₂ | ~2.0 - 2.5 | ~30 - 40 | |

| C4-H₂ | ~2.5 - 3.0 | ~25 - 35 | |

| C5-H | ~4.0 - 4.5 | ~55 - 65 | |

| C=O | - | ~175 - 185 |

Note: These are typical chemical shift ranges and can vary significantly based on substitution and solvent.

X-ray Crystallography for Solid-State Structure Determination of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one and Co-crystals with Biomolecules

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and stereochemistry. For a molecule like 5-(1H-Imidazol-2-yl)pyrrolidin-2-one, a crystal structure would confirm the relative orientation of the imidazole and pyrrolidinone rings and reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Although a crystal structure for 5-(1H-Imidazol-2-yl)pyrrolidin-2-one has not been reported, crystallographic data for derivatives containing these core moieties are available. For instance, the crystal structure of 5-(diphenylmethylidene)pyrrolidin-2-one reveals that pairs of molecules form inversion dimers through N—H···O hydrogen bonds. researchgate.net Similarly, the crystal structure of a 4,5-diphenyl-1H-imidazole derivative illustrates the planarity of the imidazole ring and its dihedral angles with respect to substituent groups. bldpharm.com

Co-crystallization of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one or its derivatives with biomolecular targets, such as enzymes or receptors, can provide invaluable information about binding modes and key intermolecular interactions, guiding structure-based drug design efforts.

Table 3: Illustrative Crystallographic Data for a Related Heterocyclic Compound

| Parameter | Value |

|---|---|

| Compound | 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 15.673(3) Å, b = 4.7447(8) Å, c = 17.615(3) Å, β = 99.067(17)° |

| Key Interactions | N-H···N and C-H···N hydrogen bonds, stacking interactions |

Data from a related benzimidazole-triazole derivative illustrates the type of information obtained. ebi.ac.uk

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformational Studies in Solution

Circular Dichroism (CD) spectroscopy is a crucial technique for the analysis of chiral molecules. Since 5-(1H-Imidazol-2-yl)pyrrolidin-2-one possesses a stereocenter at the C5 position of the pyrrolidinone ring, it can exist as a pair of enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectral signature for each enantiomer. This allows for the determination of enantiomeric purity and the assignment of absolute configuration, often in conjunction with computational methods. mdpi.com

Furthermore, CD spectroscopy is highly sensitive to the secondary structure of biomolecules and can be used to study conformational changes in proteins or nucleic acids upon binding of a ligand like 5-(1H-Imidazol-2-yl)pyrrolidin-2-one. mdpi.com Such studies can indicate whether the compound induces a functional change in its biological target. The racemization kinetics of related imidazolines have been monitored using vibrational circular dichroism (VCD), demonstrating the technique's utility in studying dynamic chiral processes. mdpi.com

Surface Plasmon Resonance (SPR) for Real-Time Kinetic Binding Studies with Macromolecular Targets

Surface Plasmon Resonance (SPR) is a label-free optical technique used to study the kinetics of molecular interactions in real-time. nih.gov In a typical SPR experiment, a macromolecular target (e.g., a protein) is immobilized on a sensor chip, and a solution containing 5-(1H-Imidazol-2-yl)pyrrolidin-2-one or a derivative is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle.

This method allows for the determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. For example, SPR has been used to characterize the interaction between the tight junction proteins ZO-1 and occludin, yielding a KD in the micromolar range. Such data is critical for understanding the potency and mechanism of action of potential drug candidates.

Table 4: Representative Kinetic Parameters Obtainable from SPR Analysis

| Parameter | Symbol | Description | Typical Units |

|---|---|---|---|

| Association Rate Constant | kₐ | The rate at which the analyte binds to the immobilized ligand. | M⁻¹s⁻¹ |

| Dissociation Rate Constant | kₔ | The rate at which the analyte-ligand complex dissociates. | s⁻¹ |

| Equilibrium Dissociation Constant | Kₙ | The ratio of kₔ to kₐ, indicating the affinity of the interaction. | M |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding Interactions

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. By titrating a solution of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one or a derivative into a solution containing a macromolecular target, ITC can determine the complete thermodynamic profile of the binding event in a single experiment.

The measured heat changes are used to calculate the binding affinity (Ka, the inverse of KD), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). smolecule.com From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can also be derived. This comprehensive thermodynamic data provides deep insights into the forces driving the binding interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic effects. ITC is considered the gold standard for characterizing binding thermodynamics and is invaluable for validating hits from screening campaigns and guiding lead optimization.

Table 5: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry

| Parameter | Symbol | Description |

|---|---|---|

| Binding Stoichiometry | n | The number of ligand molecules that bind to one molecule of the macromolecule. |

| Association Constant | Kₐ | A measure of the binding affinity. |

| Enthalpy Change | ΔH | The heat released or absorbed during the binding event. |

| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding. |

Design and Exploration of Derivatives, Analogues, and Modified Forms of 5 1h Imidazol 2 Yl Pyrrolidin 2 One

Rational Design and Synthesis of Novel 5-(1H-Imidazol-2-yl)pyrrolidin-2-one Derivatives for Enhanced Properties

The rational design of derivatives of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one is guided by established structure-activity relationship (SAR) principles to enhance properties such as target affinity, selectivity, metabolic stability, and solubility. Key modification sites on the scaffold include the N1 and N3 atoms of the imidazole (B134444) ring and the N1 and C4 positions of the pyrrolidinone ring.

Synthetic strategies often involve the functionalization of these key positions. For instance, N-substitution on the pyrrolidinone ring can be achieved by reacting the parent compound with various alkyl or aryl halides. Similarly, the secondary amine of the imidazole ring can be derivatized to introduce a range of substituents. researchgate.net Research on related heterocyclic compounds demonstrates that such modifications can significantly impact biological activity. For example, in a series of pyrrolidinone derivatives, substitutions on the core structure were explored to develop compounds with promising biological potential. researchgate.net

Computational tools, such as molecular docking, can be employed to predict how different substituents might interact with a specific biological target, thereby guiding the synthetic efforts toward molecules with a higher probability of success. rjpbr.com For example, docking studies on imidazo[1,2-a]pyridine (B132010) derivatives helped identify key interactions, such as hydrogen bonds formed by a methylsulfonyl group within the active site of COX-2, guiding the design of more potent inhibitors. rjpbr.com

| Modification Site | Potential Substituent | Design Rationale / Desired Property Enhancement | Synthetic Approach Example |

|---|---|---|---|

| Pyrrolidinone N1 | Alkyl chains, Aryl groups, Heterocycles | Modulate lipophilicity, introduce new binding interactions, improve metabolic stability. | N-alkylation or N-arylation using corresponding halides. |

| Imidazole N1/N3 | Substituted amides, Carbamates | Improve pharmacokinetic properties, create prodrugs for sustained release. nih.gov | Reaction with acyl chlorides or isocyanates. |

| Pyrrolidinone C4 | Halogens (F, Cl), Hydroxyl groups, Small alkyl groups | Alter electronic properties, introduce hydrogen bonding capabilities, explore steric effects on binding. | Multi-step synthesis starting from a functionalized glutamic acid precursor. |

| Imidazole C4/C5 | Benzenesulfonamide groups, Phenyl groups | Enhance target-specific interactions, increase potency for applications like anticancer agents. mdpi.comnih.gov | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |

Exploration of Heterocyclic Replacements for the Pyrrolidinone and Imidazole Rings within the Scaffold

Pyrrolidinone Ring Replacements: The pyrrolidinone ring, a saturated five-membered lactam, can be replaced by other cyclic structures to alter the compound's three-dimensional shape, polarity, and metabolic stability. Potential bioisosteres for the pyrrolidinone moiety include other lactams of varying ring sizes (e.g., piperidin-2-one), saturated heterocycles (e.g., thiazolidinone, imidazolidinone), or even non-planar carbocyclic rings like cyclobutane, which can act as a gem-dimethyl isostere. nih.govresearchgate.net The choice of replacement influences the spatial orientation of the imidazole substituent, which can be critical for biological activity. nih.gov

Imidazole Ring Replacements: The imidazole ring is a crucial pharmacophore in many biologically active molecules, often participating in hydrogen bonding and metal coordination. nih.gov It can be replaced by other five- or six-membered aromatic heterocycles to fine-tune these interactions. Common bioisosteres for imidazole include pyrazole, 1,2,3-triazole, 1,2,4-triazole, and oxazole (B20620). researchgate.netnih.gov Each replacement offers a different arrangement of hydrogen bond donors and acceptors, as well as a modified electronic distribution, which can lead to improved selectivity or potency against a biological target. drughunter.com For instance, the replacement of a carboxylic acid with a tetrazole ring, another common bioisosteric shift, has led to a 10-fold increase in potency in AT1 receptor antagonists. drughunter.com

| Original Ring | Potential Bioisostere | Key Property Changes | Rationale for Replacement |

|---|---|---|---|

| Pyrrolidinone | Piperidin-2-one (6-membered lactam) | Altered ring conformation and vector orientation. | Explore different spatial arrangements of the imidazole group. |

| Thiazolidinone | Introduction of a sulfur atom, modified H-bonding. | Enhance metabolic stability and introduce new potential interactions. | |

| Oxazolidinone | Replacement of lactam NH with oxygen, loss of H-bond donor. | Modify polarity and hydrogen bonding capacity. | |

| Imidazole | Pyrazole | Altered positioning of nitrogen atoms (1,2- vs 1,3-). | Change hydrogen bonding vectors and metal chelation properties. |

| 1,2,4-Triazole | Increased nitrogen content, different electronic profile. | Enhance metabolic stability and modify dipole moment. drughunter.comresearchgate.net | |

| Oxazole | Replacement of an N-H group with oxygen. | Remove H-bond donor, alter polarity and basicity. |

Development of Covalently Modifiable Derivatives for Activity-Based Probes and Chemical Biology Tools

Activity-based protein profiling (ABPP) utilizes chemical probes that form a stable, covalent bond with their biological target. This allows for the identification and characterization of enzyme activity in complex biological systems. To develop derivatives of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one as activity-based probes, the scaffold would need to be functionalized with a reactive "warhead."

The design of such probes involves incorporating a latent electrophilic group that can react with a nucleophilic residue (e.g., serine, cysteine, or lysine) in the active site of a target protein. The choice of warhead depends on the target class. Common warheads include:

Michael acceptors: Groups like acrylamides or vinyl sulfones can be appended to the scaffold to react with nucleophilic cysteine residues.

Fluorophosphonates: These are classic serine hydrolase inhibitors that form a stable covalent bond with the active site serine.

Epoxides: These can react with a variety of nucleophiles within an enzyme's active site.

In addition to the warhead, these probes are typically equipped with a "tag" (e.g., a fluorophore like rhodamine or a biotin (B1667282) handle) to enable visualization or affinity purification of the target protein. The tag is usually connected via a flexible linker to minimize interference with target binding. The synthesis of such a tool would involve a multi-step process, starting with the functionalization of the core scaffold at a non-critical position (e.g., the N1 of the pyrrolidinone ring) with a linker, followed by the attachment of the warhead and the reporter tag.

Prodrug Design Principles Applied to 5-(1H-Imidazol-2-yl)pyrrolidin-2-one for Enhanced in vitro Performance or Delivery to Specific Cellular Compartments

Prodrugs are inactive precursors that are converted into the active drug within the body through enzymatic or chemical reactions. nih.gov This strategy can be applied to 5-(1H-Imidazol-2-yl)pyrrolidin-2-one to overcome limitations such as poor solubility, chemical instability, or inefficient cell permeability. ijpcbs.com

The key functional groups on the scaffold for prodrug modification are the secondary amine of the imidazole ring and the lactam nitrogen of the pyrrolidinone.

Improving Solubility: To enhance aqueous solubility, a highly polar promoiety, such as a phosphate (B84403), amino acid, or a short polyethylene (B3416737) glycol (PEG) chain, can be attached. nih.gov For example, linking a phosphate group to the imidazole nitrogen would create a highly water-soluble derivative that can be cleaved by cellular phosphatases to release the parent compound.

Enhancing Lipophilicity and Permeability: To improve passage across cellular membranes, a lipophilic moiety can be attached to mask the polar N-H groups. A common strategy for β-lactam antibiotics, which also contain a lactam ring, is the use of acyloxymethyl esters to improve oral bioavailability. nih.gov A similar approach could be applied by creating a pivaloyloxymethyl (POM) derivative on the imidazole nitrogen of the target scaffold.

Targeted Delivery: A particularly sophisticated strategy involves designing a prodrug that is activated by an enzyme that is overexpressed in a specific cell type or disease state. nih.gov For instance, a prodrug could be designed with a β-lactam ring as part of the promoiety. acs.org In the presence of β-lactamase-producing resistant bacteria, the β-lactam would be cleaved, triggering the release of the active 5-(1H-Imidazol-2-yl)pyrrolidin-2-one molecule specifically at the site of infection. nih.govduke.edu

| Goal | Promoieity | Attachment Site | Activation Mechanism | Example from Literature (Related Compounds) |

|---|---|---|---|---|

| Increase Aqueous Solubility | Phosphate ester | Imidazole N1/N3 | Alkaline Phosphatases | Phosphate prodrugs of various heterocyclic compounds. nih.gov |

| Enhance Cell Permeability | Pivaloyloxymethyl (POM) ether | Imidazole N1/N3 | Esterases | Pivampicillin, an ester prodrug of ampicillin. nih.gov |

| Sustained Release | 2-oxoethyl acetate | Imidazole N1/N3 | Esterases | Imidazole N-H substituted Daclatasvir analogues. nih.gov |

| Targeted Delivery (e.g., to resistant bacteria) | Cephalosporin | Pyrrolidinone N1 (via linker) | β-Lactamases | Cephalosporin-ciprofloxacin conjugates. nih.gov |

Information regarding "5-(1H-Imidazol-2-yl)pyrrolidin-2-one" is currently unavailable in the public domain.

Extensive research has yielded no specific data on the protein-ligand and biomolecular interactions of the chemical compound 5-(1H-Imidazol-2-yl)pyrrolidin-2-one. Consequently, the generation of a detailed scientific article as per the requested outline is not possible at this time.

The search for information on this specific compound did not provide the necessary details to elaborate on the following sections:

Protein Ligand and Biomolecular Interaction Studies Involving 5 1h Imidazol 2 Yl Pyrrolidin 2 One

Computational Docking and Molecular Dynamics Simulations:No computational studies modeling the interaction of this specific compound with biological receptors were found.

While searches for related keywords did identify studies on compounds with similar structural motifs, such as pyrrole-imidazole polyamides and other imidazole-containing derivatives, these are distinct chemical entities. nih.govnih.govnih.govresearchgate.net Adhering to the strict instruction to focus solely on 5-(1H-Imidazol-2-yl)pyrrolidin-2-one, this information cannot be used to construct the requested article. A PubChem entry for the closely related isomer, 5-(1H-Imidazol-5-yl)pyrrolidin-2-one, also lacks substantial biological activity data. nih.gov

Therefore, until scientific research on 5-(1H-Imidazol-2-yl)pyrrolidin-2-one is conducted and published, a comprehensive and scientifically accurate article on its biomolecular interactions cannot be produced.

Emerging Research Areas and Future Perspectives for 5 1h Imidazol 2 Yl Pyrrolidin 2 One in Academic Research

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of analogs based on the 5-(1H-imidazol-2-yl)pyrrolidin-2-one scaffold. nih.govmdpi.com These computational tools can analyze vast chemical spaces, which are estimated to contain over 10^60 molecules, a scale impossible for traditional experimental screening to cover. nih.gov For a scaffold like 5-(1H-imidazol-2-yl)pyrrolidin-2-one, AI can accelerate the identification of novel, potent, and selective analogs with improved pharmacokinetic profiles. amazonaws.com

| AI/ML Application | Description | Potential Impact on 5-(1H-Imidazol-2-yl)pyrrolidin-2-one Research |

| Virtual Screening | High-throughput computational screening of large compound libraries to identify molecules that are likely to bind to a specific biological target. | Rapidly identify potential protein targets for the 5-(1H-imidazol-2-yl)pyrrolidin-2-one scaffold. |

| QSAR Modeling | Develops mathematical models that relate the chemical structure of a compound to its biological activity. | Predict the activity of novel analogs, guiding the synthesis of more potent and selective compounds. amazonaws.com |

| De Novo Drug Design | Generative models create entirely new molecular structures with desired physicochemical and biological properties. | Design novel analogs of 5-(1H-imidazol-2-yl)pyrrolidin-2-one with optimized efficacy and safety profiles. crimsonpublishers.com |

| ADMET Prediction | AI algorithms predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. | Early identification of analogs with poor pharmacokinetic profiles, reducing late-stage failures. nih.gov |

Novel Applications of the 5-(1H-Imidazol-2-yl)pyrrolidin-2-one Scaffold as Chemical Biology Probes and Molecular Tools

The 5-(1H-imidazol-2-yl)pyrrolidin-2-one scaffold is a prime candidate for development into sophisticated chemical biology probes and molecular tools. rjeid.com Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in complex cellular systems. nih.gov To serve as a reliable probe, a molecule must exhibit high potency and selectivity for its intended target.

The structure of 5-(1H-imidazol-2-yl)pyrrolidin-2-one can be systematically modified to incorporate functionalities required for a chemical probe. For instance, a "tag" such as an alkyne or azide (B81097) group can be appended, allowing for bioorthogonal "click" chemistry reactions. This enables the visualization of the probe's localization within a cell or its attachment to affinity resins for pull-down experiments to identify its binding partners. nih.gov Furthermore, photo-affinity labeling can be achieved by incorporating a photoreactive group, such as a diazirine. Upon photoactivation, the probe forms a covalent bond with its target protein, allowing for its unambiguous identification via mass spectrometry. mdpi.com These molecular tools are invaluable for target validation and for elucidating the mechanism of action of bioactive compounds derived from the 5-(1H-imidazol-2-yl)pyrrolidin-2-one scaffold. mdpi.com

| Type of Chemical Probe | Modification to Scaffold | Application in Research |

| Affinity-Based Probe | Introduction of a reactive group (e.g., biotin) for pull-down experiments. | Isolate and identify the specific protein targets of 5-(1H-imidazol-2-yl)pyrrolidin-2-one analogs. |

| Fluorescent Probe | Attachment of a fluorophore. | Visualize the subcellular localization of the compound and its target in real-time. |

| Photo-Affinity Label | Incorporation of a photoreactive group (e.g., diazirine). | Covalently link the probe to its target upon light activation for definitive target identification. mdpi.com |

| Activity-Based Probe | Designed to covalently modify the active site of a specific class of enzymes. | Profile the enzymatic activity in a cellular context and identify novel enzyme targets. |

Development of Advanced Methodologies for Studying the Behavior and Interactions of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one in Complex Biological Systems

Understanding the behavior and interactions of 5-(1H-imidazol-2-yl)pyrrolidin-2-one in living systems requires the application of advanced analytical methodologies. nih.gov These techniques move beyond simple in vitro assays to provide a more holistic view of a compound's effects within a cellular environment.

One such powerful technique is the Cellular Thermal Shift Assay (CETSA), which can confirm direct target engagement in living cells and tissue samples. nih.gov The principle behind CETSA is that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining, it is possible to determine if a compound like 5-(1H-imidazol-2-yl)pyrrolidin-2-one binds to its intended target. When coupled with quantitative mass spectrometry (MS-CETSA or Thermal Proteome Profiling), this method can provide an unbiased, proteome-wide survey of a compound's direct targets and off-targets. mdpi.com This is crucial for understanding the selectivity of a potential drug candidate and for identifying potential sources of toxicity. mdpi.com

| Methodology | Principle | Application to 5-(1H-Imidazol-2-yl)pyrrolidin-2-one |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of a target protein. nih.gov | Confirms direct binding of the compound to its target protein in intact cells. |

| Thermal Proteome Profiling (TPP) | Combines CETSA with quantitative mass spectrometry to assess thermal stability changes across the entire proteome. mdpi.com | Provides an unbiased, global map of the compound's on- and off-targets. |

| Quantitative Proteomics | Measures changes in protein abundance or post-translational modifications in response to compound treatment. | Elucidates the downstream biological pathways affected by the compound. |

| Chemoproteomics | Uses chemical probes to enrich and identify protein targets from complex biological samples. | Identifies the direct binding partners of tagged 5-(1H-imidazol-2-yl)pyrrolidin-2-one analogs. |

Opportunities for Collaborative and Interdisciplinary Research on 5-(1H-Imidazol-2-yl)pyrrolidin-2-one

The full potential of the 5-(1H-imidazol-2-yl)pyrrolidin-2-one scaffold can only be realized through collaborative and interdisciplinary research. The complexity of modern drug discovery and chemical biology necessitates the integration of expertise from various scientific fields.

For instance, synthetic organic chemists are essential for devising efficient routes to synthesize the core scaffold and its analogs. smolecule.com They can collaborate with computational chemists who use AI and ML to predict which analogs are most likely to be active, thereby guiding the synthetic efforts. mdpi.com Once the compounds are synthesized, medicinal chemists and pharmacologists can work together to evaluate their biological activity and pharmacokinetic properties. Furthermore, collaboration with structural biologists can provide high-resolution crystal structures of the compound bound to its target, offering crucial insights for further rational design. nih.gov This synergistic approach, where data and insights are shared across disciplines, creates a feedback loop that accelerates the journey from a promising scaffold to a well-characterized chemical probe or a potential therapeutic lead.

Identifying and Addressing Current Challenges and Roadblocks in the Academic Exploration of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one

Despite its promise, the academic exploration of 5-(1H-imidazol-2-yl)pyrrolidin-2-one is not without its challenges. A significant hurdle lies in its chemical synthesis. The construction of the molecule, which features both a pyrrolidinone and an imidazole (B134444) ring with specific connectivity, can be complex and require multi-step synthetic protocols. smolecule.com Developing robust and scalable synthetic routes is a key challenge that needs to be addressed to make this scaffold and its analogs more accessible to the broader research community.